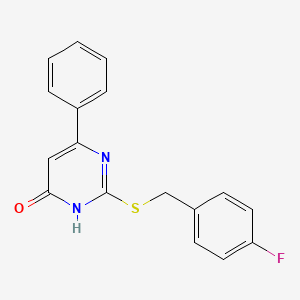

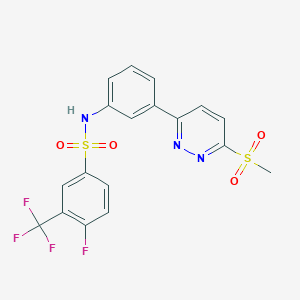

![molecular formula C19H13FN2OS B2876326 3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105226-74-1](/img/structure/B2876326.png)

3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound . It belongs to the class of thieno[3,2-d]pyrimidin-4-amines . These compounds are of interest in the field of medicinal chemistry, particularly as potential inhibitors of Mycobacterium tuberculosis bd oxidase .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines involves several steps . The starting material is typically a 4-chlorothieno[3,2-d]pyrimidine . This is reacted with the desired amine and potassium carbonate in a sealed vial . The reaction is heated to 100°C for 12 hours . The resulting product is then purified .Aplicaciones Científicas De Investigación

Antitumor Agents

Thieno[3,2-d]pyrimidine derivatives, including “3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have been synthesized and evaluated as potent antitumor agents . They have shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . These compounds can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .

EZH2 Inhibitors

These compounds have been used as EZH2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene regulation. It has been associated with a variety of cancers when mutated or overexpressed .

Mycobacterium Tuberculosis bd Oxidase Inhibitors

Thieno[3,2-d]pyrimidin-4-amines, a class of compounds that includes “3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have been reported to inhibit Mycobacterium tuberculosis bd oxidase . This makes them potential candidates for the development of new drugs targeting energy metabolism in Mycobacterium tuberculosis .

ATP Depletion Assay

These compounds have been used in ATP depletion assays to study their effects on the energy metabolism of Mycobacterium tuberculosis . They have shown activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 .

Antimycobacterial Agents

Thieno[2,3-d]pyrimidin-4(3H)-ones, a related class of compounds, have been designed, synthesized, and screened against Mycobacteria . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .

Drug Development

Due to their biological activity, these compounds are being studied for further optimization and evaluation as potential drugs . They could serve as a starting point for the development of new therapeutic agents for various diseases .

Direcciones Futuras

Thieno[3,2-d]pyrimidin-4-amines, including “3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, are of interest in the development of new drugs targeting Mycobacterium tuberculosis . Future research may focus on optimizing the synthesis of these compounds and studying their biological activity in more detail .

Propiedades

IUPAC Name |

3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2OS/c20-15-8-4-7-14(9-15)16-11-24-18-17(16)21-12-22(19(18)23)10-13-5-2-1-3-6-13/h1-9,11-12H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQCOMNICCPYGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

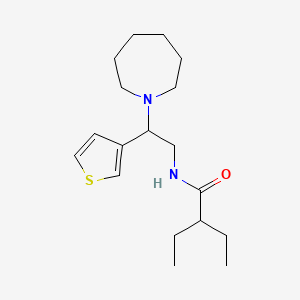

![4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2876244.png)

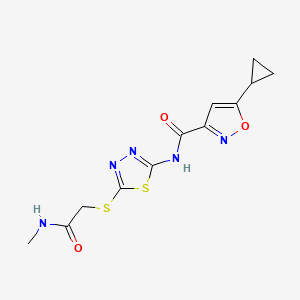

![2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B2876245.png)

![(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one](/img/structure/B2876247.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2876248.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2876251.png)

![tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B2876256.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B2876266.png)